Ethyl 4-chlorobutyrate

Description

The exact mass of the compound Ethyl 4-chlorobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-chlorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chlorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

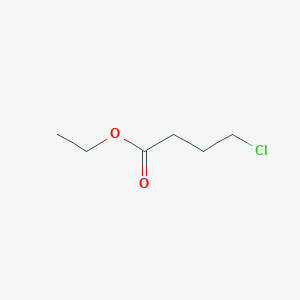

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNFHAILOHHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185431 | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3153-36-4 | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chlorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-CHLOROBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TM3R4X5CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chlorobutyrate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, synthesis, and safety data for ethyl 4-chlorobutyrate (CAS No: 3153-36-4). This halogenated ester is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs). All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Structure and Identifiers

Ethyl 4-chlorobutyrate, also known as ethyl 4-chlorobutanoate, is the ethyl ester of 4-chlorobutanoic acid.[1] Its structure is characterized by a four-carbon chain with a chlorine atom at the C4 position and an ethyl ester group at the C1 position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3153-36-4[2] |

| EC Number | 221-591-3[3] |

| IUPAC Name | ethyl 4-chlorobutanoate[2] |

| Synonyms | Ethyl gamma-chlorobutyrate, 4-Chlorobutyric acid ethyl ester[1] |

| Molecular Formula | C₆H₁₁ClO₂[2] |

| SMILES | CCOC(=O)CCCCl[2] |

| InChI | InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3[2] |

| InChIKey | OPXNFHAILOHHFO-UHFFFAOYSA-N[2] |

Physicochemical Properties

Ethyl 4-chlorobutyrate is a clear, colorless to yellowish or brownish liquid.[4] It is insoluble in water but soluble in many common organic solvents like ethanol (B145695) and ether.[5]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 150.60 g/mol [2] |

| Density | 1.075 g/mL at 25 °C[2] |

| Boiling Point | 186 °C at 760 mmHg[3] |

| Melting Point | -70 °C[3] |

| Flash Point | 76 °C (168.8 °F) - closed cup[2] |

| Refractive Index (n20/D) | 1.432[2] |

| Water Solubility | Insoluble[3] |

| Vapor Pressure | 0.678 mmHg at 25 °C[3] |

| XLogP3 | 1.4[1] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of ethyl 4-chlorobutyrate involves the ring-opening and subsequent esterification of γ-butyrolactone. The following protocol is a representative example of this conversion using hydrogen chloride (generated in situ or from a gas cylinder) and ethanol.

References

- 1. ETHYL 4-CHLOROBUTYRATE(3153-36-4) IR Spectrum [chemicalbook.com]

- 2. Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 4. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]

- 5. 4-CHLOROBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for Ethyl 4-chlorobutyrate (CAS: 3153-36-4), a valuable reagent and building block in organic synthesis. The document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Molecular Structure

Ethyl 4-chlorobutyrate, with the molecular formula C₆H₁₁ClO₂, has the following structure:

Cl-CH₂-CH₂-CH₂-C(=O)O-CH₂-CH₃

This structure consists of a four-carbon chain with a chlorine atom at the C4 position and an ethyl ester group at the C1 position.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for Ethyl 4-chlorobutyrate.

Table 1: ¹H NMR Spectroscopic Data

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 90 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.14 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.60 | Triplet (t) | 2H | Cl-CH₂ -CH₂- |

| 2.48 | Triplet (t) | 2H | -CH₂-CH₂ -C(=O)- |

| 2.10 | Quintet (quin) | 2H | -CH₂-CH₂ -CH₂- |

| 1.27 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Data sourced from ChemicalBook.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

-

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 172.7 | C =O (Ester Carbonyl) |

| 60.7 | -O-CH₂ -CH₃ |

| 44.5 | Cl-CH₂ - |

| 32.2 | -CH₂ -C(=O)- |

| 27.9 | Cl-CH₂-CH₂ - |

| 14.2 | -O-CH₂-CH₃ |

Data sourced from ChemicalBook and PubChem.[1][3][4]

Table 3: Infrared (IR) Spectroscopy Data

-

Technique: Neat (liquid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Strong | C-H (sp³) Stretch |

| ~1735-1750 | Strong | C=O (Ester) Stretch[1][5] |

| ~1300-1000 | Strong | C-O (Ester) Stretch[1] |

| ~850-550 | Medium-Strong | C-Cl Stretch[6] |

Characteristic absorption ranges are provided based on typical values for the functional groups present.[1][5][6]

Table 4: Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [M - C₂H₅O]⁺ |

| 105 | Very High | [M - OC₂H₅]⁺ (Base Peak)[2][3] |

| 88 | Very High | McLafferty rearrangement product[2][3] |

| 77 | High | [C₄H₅O₂]⁺ or [C₆H₅]⁺ fragment |

| 41 | High | [C₃H₅]⁺ |

Data sourced from ChemicalBook and PubChem.[2][3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of Ethyl 4-chlorobutyrate for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Using a micropipette or syringe, add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[7][8]

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[8]

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.[7][8]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.[7]

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.[7]

-

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.[7]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay).

-

Acquire the spectrum. For ¹³C, a greater number of scans will be required due to its lower natural abundance.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the "neat" liquid film method, suitable for pure liquid samples.

-

Sample Preparation:

-

Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator.[5] Handle them by the edges to avoid transferring moisture.

-

Using a clean Pasteur pipette, place one or two drops of liquid Ethyl 4-chlorobutyrate onto the center of one salt plate.[5]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

-

Run the sample scan to obtain the infrared spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to the desiccator.[5]

-

Mass Spectrometry (MS)

This protocol is a general procedure for analysis via direct infusion with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a stock solution of Ethyl 4-chlorobutyrate at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Perform a serial dilution of the stock solution to achieve a final concentration in the low µg/mL to ng/mL range. The optimal concentration should be determined empirically to avoid detector saturation.

-

If necessary, filter the final solution to remove any particulates that could block the instrument's tubing.

-

-

Instrument Setup and Data Acquisition:

-

Set the mass spectrometer to the appropriate mode (e.g., Electron Ionization).

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the EI source parameters, such as electron energy (typically 70 eV).

-

Introduce the sample into the ion source via direct infusion using a syringe pump at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu) to observe the molecular ion and key fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like Ethyl 4-chlorobutyrate using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide on the Nucleophilic Substitution of Ethyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorobutyrate is a versatile bifunctional molecule widely employed as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is characterized by the presence of a primary alkyl chloride and an ester functional group. This technical guide provides a comprehensive overview of the mechanism of action of ethyl 4-chlorobutyrate in nucleophilic substitution reactions. It delves into the kinetics, stereochemistry, and the influence of various factors such as the nucleophile, solvent, and leaving group. Detailed experimental protocols for key transformations and a case study on its application in the synthesis of the antiepileptic drug Levetiracetam (B1674943) are presented. Furthermore, the guide elucidates the signaling pathway of Levetiracetam, a direct downstream application of the nucleophilic substitution on the ethyl 4-chlorobutyrate scaffold.

Core Principles of Nucleophilic Substitution at Ethyl 4-chlorobutyrate

The primary mode of nucleophilic attack on ethyl 4-chlorobutyrate occurs at the carbon atom bonded to the chlorine atom. As a primary alkyl halide, ethyl 4-chlorobutyrate predominantly undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The SN2 Mechanism

The SN2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to an inversion of stereochemical configuration at the carbon center if it is chiral.[1]

The transition state of the SN2 reaction involves a trigonal bipyramidal arrangement where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group.[1] The rate of the SN2 reaction is dependent on the concentrations of both the substrate (ethyl 4-chlorobutyrate) and the nucleophile.[2]

Rate Law: Rate = k[Ethyl 4-chlorobutyrate][Nucleophile]

Factors Influencing the SN2 Reaction Rate

Several factors significantly influence the rate of the SN2 reaction on ethyl 4-chlorobutyrate:

-

Substrate Structure: As a primary alkyl halide, ethyl 4-chlorobutyrate is sterically unhindered, which facilitates the backside attack by the nucleophile, leading to a fast reaction rate.[3] Tertiary alkyl halides are unreactive toward SN2 mechanisms due to steric hindrance.[1]

-

Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the strength of the nucleophile. Stronger nucleophiles, which are typically more basic and less electronegative, react faster.[4]

-

Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution. Better leaving groups are weaker bases.[4]

-

Solvent Effects: Polar aprotic solvents such as acetone, DMSO, and DMF are preferred for SN2 reactions.[4] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the reaction rate.[4]

Quantitative Data on Nucleophilic Substitution

While specific kinetic data for the nucleophilic substitution of ethyl 4-chlorobutyrate is not extensively available in the literature, data for a close structural analog, n-butyl chloride (a primary alkyl chloride), provides a reliable approximation of the relative reaction rates with various nucleophiles.

| Nucleophile (Nu⁻) | Solvent | Relative Rate Constant (krel) | Product |

| I⁻ | Acetone | ~100,000 | Ethyl 4-iodobutyrate |

| HS⁻ | Ethanol (B145695) | ~100,000 | Ethyl 4-mercaptobutyrate |

| RS⁻ | Ethanol | ~100,000 | Ethyl 4-(alkylthio)butyrate |

| CN⁻ | DMSO | ~10,000 | Ethyl 4-cyanobutyrate |

| N₃⁻ | Ethanol | ~1,000 | Ethyl 4-azidobutyrate |

| NH₃ | Ethanol | ~100 | Ethyl 4-aminobutyrate |

| Br⁻ | Acetone | ~100 | Ethyl 4-bromobutyrate |

| CH₃O⁻ | Methanol | ~10 | Ethyl 4-methoxybutyrate |

| OH⁻ | Ethanol/Water | ~1 | Ethyl 4-hydroxybutyrate |

| Cl⁻ | Acetone | 1 | Ethyl 4-chlorobutyrate (no reaction) |

Table 1: Relative SN2 Reaction Rates for n-Butyl Chloride with Various Nucleophiles. (Data is generalized from various sources on SN2 reactivity and should be considered illustrative for ethyl 4-chlorobutyrate).

Experimental Protocols for Key Reactions

Synthesis of Ethyl 4-azidobutyrate

This reaction is a key step in the synthesis of various nitrogen-containing heterocycles.

Workflow:

Procedure:

-

To a solution of ethyl 4-chlorobutyrate (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure ethyl 4-azidobutyrate.

Synthesis of Ethyl 4-aminobutyrate Hydrochloride

This protocol describes the conversion of the chloro-group to an amino group.

Procedure:

-

Dissolve ethyl 4-chlorobutyrate (1 equivalent) in a saturated solution of ammonia (B1221849) in ethanol.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

Cool the vessel to room temperature and carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution to precipitate ethyl 4-aminobutyrate hydrochloride.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Intramolecular Cyclization to γ-Butyrolactone

Under basic conditions, the ester can be hydrolyzed, and the resulting carboxylate can undergo an intramolecular SN2 reaction to form γ-butyrolactone.

Procedure:

-

Dissolve ethyl 4-chlorobutyrate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (B78521) (1.1 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with hydrochloric acid.

-

Extract the product with dichloromethane (B109758) (3 x volumes).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield γ-butyrolactone.[5]

Case Study: Synthesis and Mechanism of Action of Levetiracetam

Ethyl 4-chlorobutyrate and its derivatives are crucial precursors in the industrial synthesis of the anti-epileptic drug Levetiracetam.[6] The synthesis involves the nucleophilic substitution of the chloro-group by an amino-group, followed by cyclization.

Signaling Pathway of Levetiracetam

Levetiracetam exerts its anticonvulsant effects primarily by binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[7] SV2A is an integral membrane protein found in synaptic vesicles and is involved in the regulation of neurotransmitter release.[8][9][10]

The binding of Levetiracetam to SV2A is thought to modulate the function of SV2A, leading to a decrease in presynaptic neurotransmitter release, particularly of glutamate. This modulation is believed to occur through an influence on calcium-dependent exocytosis of synaptic vesicles.[8][11] Levetiracetam has been shown to inhibit presynaptic Ca²⁺ channels through an intracellular pathway.[11][12]

Conclusion

Ethyl 4-chlorobutyrate is a valuable building block in organic synthesis, primarily undergoing nucleophilic substitution via the SN2 mechanism. Its reactivity is governed by the principles of steric hindrance, nucleophile strength, leaving group ability, and solvent choice. The application of these principles allows for the efficient synthesis of a wide range of derivatives, exemplified by the industrial production of Levetiracetam. Understanding the mechanism of action of both the substitution reaction and the resulting therapeutic agent is crucial for the rational design of new synthetic routes and novel drug candidates. This guide provides a foundational understanding for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Khan Academy [khanacademy.org]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchmap.jp [researchmap.jp]

- 12. The synaptic vesicle glycoprotein 2A ligand levetiracetam inhibits presynaptic Ca2+ channels through an intracellular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of Ethyl 4-chlorobutyrate with primary amines

An In-depth Technical Guide to the Reactivity Profile of Ethyl 4-Chlorobutyrate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of ethyl 4-chlorobutyrate with primary amines. Ethyl 4-chlorobutyrate is a bifunctional molecule, incorporating both an ester and a primary alkyl chloride, making it a versatile building block in organic synthesis.[1][2] Its reaction with primary amines is a cornerstone for the synthesis of N-substituted ethyl 4-aminobutyrates. These products are valuable intermediates for creating a wide array of biologically active molecules, including γ-aminobutyric acid (GABA) analogs and N-substituted 2-piperidinones, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[3][4][5]

This document details the reaction mechanisms, kinetic considerations, key challenges such as over-alkylation and intramolecular cyclization, and the factors that influence reaction outcomes. Furthermore, it provides detailed experimental protocols and workflows to guide researchers in achieving desired product selectivity and yield.

Core Reactivity: Nucleophilic Aliphatic Substitution (Sₙ2)

The primary reaction between ethyl 4-chlorobutyrate and a primary amine is a nucleophilic aliphatic substitution.[6] Given that the chlorine atom is attached to a primary carbon, the reaction proceeds predominantly through an Sₙ2 mechanism . The primary amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, which is the leaving group. This reaction forms a protonated secondary amine, which is then deprotonated by a base (or another amine molecule) to yield the final N-substituted ethyl 4-aminobutyrate product.[7]

Key Challenges and Competing Reactions

While the primary reaction appears straightforward, achieving high yields of the mono-alkylated product is complicated by several competing pathways.

Over-alkylation

A significant challenge in the N-alkylation of primary amines is the tendency for the reaction to proceed past the desired mono-alkylation stage.[8] The resulting secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the additional alkyl group.[9] This enhanced nucleophilicity allows it to compete with the primary amine for the remaining ethyl 4-chlorobutyrate, leading to the formation of a tertiary amine. This process can continue, ultimately yielding a quaternary ammonium (B1175870) salt.[8][9] This "runaway" reaction leads to a mixture of products, complicating purification and reducing the yield of the desired secondary amine.[9]

References

- 1. Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-chlorobutyrate 98 3153-36-4 [sigmaaldrich.com]

- 3. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. Amination [fishersci.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Physical properties including boiling point and density of Ethyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Ethyl 4-chlorobutyrate (CAS No: 3153-36-4), a versatile reagent often utilized in the synthesis of cyclopropane (B1198618) derivatives and other pharmaceutical intermediates.[1] The following sections detail its boiling point and density, presenting a compilation of reported values and outlining standardized experimental methodologies for their determination.

Physical Properties Data

The boiling point and density of Ethyl 4-chlorobutyrate are critical parameters for its handling, purification, and use in synthetic chemistry. The data compiled from various chemical suppliers and databases are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 186 °C | at 760 mmHg (lit.) | [1][2][3][4] |

| 185 °C to 186 °C | Not specified | [5] | |

| 184 °C | Not specified | [6] | |

| Density | 1.075 g/mL | at 25 °C (lit.) | [1][2][3] |

| 1.07 g/mL | Not specified | [4] | |

| 1.1 ± 0.1 g/cm³ | Not specified | [6] | |

| 1.057 g/cm³ | Not specified | [7] | |

| Specific Gravity | 1.08 | at 20/20 °C | [8] |

Experimental Protocols

While the specific experimental conditions used to determine the cited values for Ethyl 4-chlorobutyrate are not detailed in the available literature, this section outlines standard laboratory protocols for measuring the boiling point and density of a liquid compound.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and convenient technique for determining the boiling point of a small quantity of liquid.[9]

-

Apparatus: Thiele tube, mineral oil, thermometer, a small test tube (e.g., 10 x 75 mm), a capillary tube (sealed at one end), and a rubber band or wire for attachment.

-

Procedure:

-

A small amount of Ethyl 4-chlorobutyrate (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

-

The entire assembly is secured in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly by convection.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[9]

-

The heat source is then removed. The liquid and apparatus are allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise and known volume.

-

Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and the liquid sample (Ethyl 4-chlorobutyrate).

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water, and its temperature is allowed to equilibrate to a known temperature (e.g., 25 °C). The stopper is inserted, and any excess water is carefully wiped from the outside. The filled pycnometer is weighed.

-

The pycnometer is emptied, dried thoroughly, and then filled with Ethyl 4-chlorobutyrate.

-

The same procedure of temperature equilibration and weighing is repeated for the sample.

-

The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the measurement temperature.

-

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a chemical substance like Ethyl 4-chlorobutyrate can be visualized as follows.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. ETHYL 4-CHLOROBUTYRATE | 3153-36-4 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Ethyl 4-chlorobutyrate 98 3153-36-4 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl 4-chlorobutyrate, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. Ethyl 4-Chlorobutyrate | 3153-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 4-chlorobutyrate. Ethyl 4-chlorobutyrate is a valuable intermediate in organic synthesis, and a thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and drug development. This document details the chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for acquiring high-quality NMR data.

Molecular Structure and NMR Correlation

Ethyl 4-chlorobutyrate (C₆H₁₁ClO₂) possesses a straightforward aliphatic structure with an ester functional group, making it an excellent example for NMR spectral interpretation. The key to understanding its NMR spectra lies in correlating the distinct chemical environments of the protons and carbons to their respective signals.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of ethyl 4-chlorobutyrate.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 4-chlorobutyrate is characterized by five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and chlorine) and the carbonyl group.

| Assignment | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -O-CH₂-CH₃ | ~1.26 | Triplet (t) | 3H | ~7.1 |

| b | -O-CH₂ -CH₃ | ~4.14 | Quartet (q) | 2H | ~7.1 |

| c | Cl-CH₂-CH₂-CH₂ -C(O)- | ~2.48 | Triplet (t) | 2H | ~7.2 |

| d | Cl-CH₂-CH₂ -CH₂-C(O)- | ~2.10 | Pentet (p) | 2H | ~6.8 |

| e | Cl-CH₂ -CH₂-CH₂-C(O)- | ~3.60 | Triplet (t) | 2H | ~6.4 |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Group: The protons of the ethyl ester group give rise to a characteristic quartet at approximately 4.14 ppm (b, -OCH₂-) and a triplet at around 1.26 ppm (a, -CH₃). The quartet arises from the coupling of the methylene (B1212753) protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. Both signals exhibit a coupling constant of approximately 7.1 Hz.

-

Butyrate (B1204436) Chain: The methylene protons adjacent to the carbonyl group (c) appear as a triplet at about 2.48 ppm, deshielded by the electron-withdrawing effect of the carbonyl. The protons on the carbon adjacent to the chlorine atom (e) are the most deshielded of the butyrate chain, resonating as a triplet around 3.60 ppm. The central methylene protons (d) are coupled to the protons at positions c and e, resulting in a more complex splitting pattern, typically observed as a pentet, at approximately 2.10 ppm.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of ethyl 4-chlorobutyrate displays six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Assignment | Carbon | Chemical Shift (δ, ppm) |

| 1 | -O-CH₂-C H₃ | ~14.2 |

| 2 | -O-C H₂-CH₃ | ~60.5 |

| 3 | C (O)- | ~172.9 |

| 4 | -C H₂-C(O)- | ~31.0 |

| 5 | -CH₂-C H₂-CH₂- | ~27.9 |

| 6 | C H₂-Cl | ~44.5 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon (3) of the ester group is the most deshielded, appearing at a characteristic chemical shift of approximately 172.9 ppm.

-

Ethyl Group Carbons: The carbon of the methylene group attached to the oxygen atom (2) is found at around 60.5 ppm, while the terminal methyl carbon (1) resonates at a much higher field, around 14.2 ppm.

-

Butyrate Chain Carbons: The carbon atom bonded to the electronegative chlorine atom (6) is deshielded and appears at about 44.5 ppm. The methylene carbon adjacent to the carbonyl group (4) is observed at approximately 31.0 ppm, and the central methylene carbon (5) is the most shielded of the butyrate chain carbons, with a chemical shift of around 27.9 ppm.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of ethyl 4-chlorobutyrate.

Sample Preparation

-

Sample Quantity: For ¹H NMR, weigh approximately 5-10 mg of ethyl 4-chlorobutyrate.[1] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[3] CDCl₃ is a common choice due to its good solubilizing properties for many organic compounds and its well-defined residual solvent peak for referencing.

-

Internal Standard: For precise chemical shift calibration, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).[3] Alternatively, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Transfer to NMR Tube: Transfer the clear solution to a standard 5 mm NMR tube.[2] Ensure the solution is free of any particulate matter to avoid compromising the magnetic field homogeneity.[4]

NMR Instrument Setup and Data Acquisition

The following parameters are typical for a high-resolution NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-90°

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.[3][4]

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Logical Workflow for Spectral Analysis

Caption: A logical workflow for the NMR spectral analysis and structural confirmation of ethyl 4-chlorobutyrate.

References

An In-depth Technical Guide to the Interpretation of the FTIR Spectrum of Ethyl 4-chlorobutyrate

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 4-chlorobutyrate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for interpretation.

Molecular Structure and Functional Groups

Ethyl 4-chlorobutyrate (CAS: 3153-36-4) is an organic compound with the molecular formula C₆H₁₁ClO₂. Its structure contains two key functional groups that produce distinct signals in an FTIR spectrum: an ester and an alkyl chloride . The primary application of FTIR spectroscopy in this context is to confirm the presence and integrity of these functional groups, thereby verifying the molecular identity.

Analysis of Characteristic FTIR Absorption Bands

The infrared spectrum of Ethyl 4-chlorobutyrate is characterized by absorption bands arising from the vibrations of its constituent functional groups. The principal peaks are summarized in the table below, followed by a detailed interpretation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2850–2960 | C-H (Alkyl) | Stretching | Medium to Strong |

| 1750–1735 | C=O (Ester) | Stretching | Strong |

| 1300–1000 | C-O (Ester) | Stretching | Strong (multiple bands) |

| 1300-1150 | -CH₂-Cl | Wagging | Medium |

| 850–550 | C-Cl (Alkyl Halide) | Stretching | Strong |

2.1. Ester Group Vibrations

The most prominent features in the spectrum are associated with the ester group.

-

C=O Stretching: A strong and sharp absorption peak is expected in the 1750-1735 cm⁻¹ region, which is characteristic of the carbonyl (C=O) stretch in aliphatic esters[1][2]. For instance, the C=O stretch of ethyl acetate, a similar aliphatic ester, appears at 1752 cm⁻¹[1].

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which appear as strong bands in the 1300-1000 cm⁻¹ range[1][2]. These correspond to the asymmetric C-C-O stretch (typically 1210-1160 cm⁻¹) and the symmetric O-C-C stretch of the ethyl group[2]. This pattern of three intense peaks (one C=O and two C-O) is a reliable indicator of an ester functional group[2].

2.2. Alkyl Halide Vibrations

The presence of the chlorine atom introduces characteristic vibrations, though they appear in the lower frequency "fingerprint region" of the spectrum.

-

C-Cl Stretching: A strong absorption band arising from the C-Cl stretching vibration is typically observed between 850 cm⁻¹ and 550 cm⁻¹[3][4]. For primary alkyl chlorides, this peak appears toward the upper end of this range[5].

-

CH₂-Cl Wagging: A C-H wagging vibration for the methylene (B1212753) group adjacent to the chlorine atom (-CH₂X) can be found in the 1300-1150 cm⁻¹ region[3][5].

2.3. Alkyl C-H Vibrations

Like all organic molecules containing alkyl chains, Ethyl 4-chlorobutyrate displays C-H stretching and bending vibrations.

-

C-H Stretching: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds are found just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range[6].

Logical Workflow for Spectral Interpretation

The interpretation of an FTIR spectrum is a systematic process. The following diagram illustrates the logical workflow for identifying Ethyl 4-chlorobutyrate from its spectrum, starting from the full spectrum and progressively identifying the key functional group absorptions.

Caption: Logical workflow for the FTIR spectral interpretation of Ethyl 4-chlorobutyrate.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of liquid Ethyl 4-chlorobutyrate using either the neat liquid film method or Attenuated Total Reflectance (ATR).

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Shimadzu Prestige 21, Digilab FTS-14)[7][8].

-

Sample holder: Salt plates (NaCl or KBr) or an ATR accessory with a crystal (e.g., diamond, ZnSe).

Method 1: Neat Liquid Film

-

Sample Preparation: As Ethyl 4-chlorobutyrate is a liquid, it can be analyzed directly ("neat")[8]. Place one drop of the sample onto the surface of a clean, dry salt plate.

-

Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Background Scan: Place the empty, clean salt plates (or no sample holder) in the spectrometer's sample compartment and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the assembled sample cell into the spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed by the instrument software, which automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: Disassemble the salt plates, clean them thoroughly with a dry, appropriate solvent (e.g., anhydrous acetone (B3395972) or isopropanol), and store them in a desiccator.

Method 2: Attenuated Total Reflectance (ATR)

-

Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan with the clean, empty crystal.

-

Sample Application: Place a single drop of Ethyl 4-chlorobutyrate directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The software will generate the final spectrum. ATR spectra can sometimes have slight peak shifts and intensity differences compared to transmission spectra, and a correction factor may be applied if necessary.

-

Cleaning: Clean the ATR crystal surface thoroughly with a soft cloth or swab dampened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

This guide provides the foundational information required for the accurate identification and characterization of Ethyl 4-chlorobutyrate using FTIR spectroscopy. By correlating the observed absorption bands with the known vibrational frequencies of its constituent functional groups, researchers can confidently verify the identity and purity of the compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-chlorobutyrate, a bifunctional molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for quality control in its synthesis and application. This document outlines the key fragmentation pathways, presents quantitative data on fragment abundances, and provides a detailed experimental protocol for its analysis.

Experimental Protocols

The mass spectral data presented in this guide is based on the electron ionization (EI) mass spectrum available in the National Institute of Standards and Technology (NIST) database. While the specific instrumental parameters for this exact spectrum are not detailed, the following represents a typical and comprehensive experimental protocol for the analysis of Ethyl 4-chlorobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Sample Preparation:

A dilute solution of Ethyl 4-chlorobutyrate (CAS No. 3153-36-4) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Parameters:

-

Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Parameters:

-

Ionization Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole mass filter.

-

Scan Range: m/z 35-200.

-

Solvent Delay: A solvent delay of 3-4 minutes is typically employed to prevent the high concentration of the solvent from entering the mass spectrometer.

Experimental Workflow:

Mass Spectrometry Fragmentation Pattern

The electron ionization of Ethyl 4-chlorobutyrate (C₆H₁₁ClO₂, molecular weight: 150.60 g/mol ) results in a characteristic fragmentation pattern that provides significant structural information. The key fragmentation pathways are initiated by the ionization of the molecule, primarily through the loss of a non-bonding electron from the oxygen or chlorine atoms.

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the ethoxy group (-OCH₂CH₃) or the alkyl chain containing the chlorine atom.

-

McLafferty Rearrangement: While not the most dominant pathway for this molecule, esters with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

-

Cleavage of the Carbon-Chlorine Bond: The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical or a neutral HCl molecule. The presence of the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), results in characteristic isotopic patterns for chlorine-containing fragments.

Quantitative Fragmentation Data:

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of Ethyl 4-chlorobutyrate, their relative intensities, and the proposed fragment structures.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 150/152 | 1.5 / 0.5 | [C₆H₁₁³⁵ClO₂]⁺ / [C₆H₁₁³⁷ClO₂]⁺ | Molecular Ion (M⁺) |

| 115 | 100 | [C₄H₆ClO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 105 | 15 | [C₄H₉O₂]⁺ | Loss of chlorine radical (•Cl) |

| 77 | 80 | [C₄H₅O]⁺ | Loss of HCl from the m/z 115 fragment |

| 45 | 25 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | 40 | [C₂H₅]⁺ | Ethyl cation |

| 27 | 50 | [C₂H₃]⁺ | Ethenyl cation |

Fragmentation Pathway Diagram:

Discussion of Fragmentation Pattern

The mass spectrum of Ethyl 4-chlorobutyrate is characterized by a weak molecular ion peak at m/z 150 and 152, consistent with the presence of a chlorine atom. The base peak at m/z 115 corresponds to the loss of an ethoxy radical (•OCH₂CH₃) via alpha-cleavage, a highly favorable fragmentation for ethyl esters. The subsequent loss of a neutral hydrogen chloride (HCl) molecule from this fragment leads to the intense peak at m/z 77.

Another significant fragmentation pathway involves the cleavage of the C-Cl bond, resulting in the fragment ion at m/z 105. The presence of smaller fragments at m/z 45, 29, and 27 is characteristic of the ethyl ester moiety, corresponding to the ethoxy cation, ethyl cation, and ethenyl cation, respectively.

The isotopic signature of chlorine is evident in the molecular ion region (m/z 150/152) and would also be expected for the m/z 115 fragment, although it may not be resolved or prominent depending on the instrument's resolution and the fragment's stability.

Conclusion

The electron ionization mass spectrum of Ethyl 4-chlorobutyrate provides a clear and interpretable fragmentation pattern that allows for its confident identification. The dominant fragmentation pathways involve alpha-cleavage of the ester and cleavage of the carbon-chlorine bond. The presented data and fragmentation schemes serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the structural confirmation and purity assessment of this important chemical intermediate.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 4-chlorobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-chlorobutyrate, a key intermediate in pharmaceutical synthesis. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines a predictive approach using Hansen Solubility Parameters (HSP) with detailed experimental protocols for accurate quantitative determination.

Predictive Solubility Profile of Ethyl 4-chlorobutyrate

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2][3] Haloalkanes, such as Ethyl 4-chlorobutyrate, generally exhibit good solubility in organic solvents of low to moderate polarity.[4][5] A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which are based on the cohesive energy density of a substance and are divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6]

A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of good solubility.

-

δD (Dispersion): ~16.0 MPa½

-

δP (Polar): ~7.0 MPa½

-

δH (Hydrogen Bonding): ~5.0 MPa½

The following table summarizes the predicted solubility of Ethyl 4-chlorobutyrate in a range of common organic solvents based on the calculated HSP distance (Ra).

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Ethyl 4-chlorobutyrate (Estimated) | 16.0 | 7.0 | 5.0 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.8 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 6.5 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 17.9 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.7 | Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 4.4 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 8.7 | Low |

Experimental Determination of Solubility

While predictions offer valuable guidance, experimental verification is essential for precise quantitative data. The following protocols describe methodologies for determining the solubility of Ethyl 4-chlorobutyrate.

Gravimetric Method (for initial screening)

This method provides a straightforward approach for an initial, semi-quantitative assessment of solubility.[7]

Materials:

-

Ethyl 4-chlorobutyrate

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish

Procedure:

-

Add a known excess amount of Ethyl 4-chlorobutyrate to a pre-weighed vial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess undissolved Ethyl 4-chlorobutyrate remains.

-

Carefully filter a known volume of the supernatant (the clear, saturated solution) into a pre-weighed evaporating dish.

-

Record the exact volume or mass of the filtered solution.

-

Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the boiling point of Ethyl 4-chlorobutyrate until a constant weight is achieved.

-

Weigh the evaporating dish with the remaining solute.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solute and the volume of the solvent used.

Quantitative Analysis by Gas Chromatography (GC)

For highly accurate and precise solubility determination, a validated analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID) is recommended.[1]

Principle: A saturated solution of Ethyl 4-chlorobutyrate in a specific solvent is prepared. An aliquot of this solution is then diluted and injected into a GC system. The concentration of Ethyl 4-chlorobutyrate is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

Materials and Instrumentation:

-

Gas Chromatograph with FID

-

Appropriate GC column (e.g., a mid-polarity column)

-

Ethyl 4-chlorobutyrate reference standard

-

High-purity organic solvents (GC grade)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method.

-

Preparation of Calibration Standards:

-

Prepare a stock solution of Ethyl 4-chlorobutyrate in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards covering a range of concentrations.

-

-

Sample Preparation:

-

Carefully take a known volume of the filtered saturated solution and dilute it with the same solvent to a concentration that falls within the range of the calibration standards.

-

-

GC Analysis:

-

Inject the calibration standards into the GC-FID system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution.

-

Identify the Ethyl 4-chlorobutyrate peak based on its retention time.

-

-

Quantification:

-

Determine the concentration of Ethyl 4-chlorobutyrate in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility of Ethyl 4-chlorobutyrate.

Caption: Workflow for determining the solubility of Ethyl 4-chlorobutyrate.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of Ethyl 4-chlorobutyrate in organic solvents. By leveraging predictive models like Hansen Solubility Parameters, researchers can make informed decisions on solvent selection. However, for applications requiring high precision, the detailed experimental protocols outlined herein are indispensable for obtaining accurate quantitative solubility data. This combined approach of prediction and experimental verification empowers scientists and drug development professionals to handle Ethyl 4-chlorobutyrate with greater efficiency and control in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropane Derivatives Using Ethyl 4-Chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethyl cyclopropanecarboxylate (B1236923), a valuable cyclopropane (B1198618) derivative, from ethyl 4-chlorobutyrate. The primary method described is a base-promoted intramolecular cyclization. Additionally, a protocol utilizing phase-transfer catalysis (PTC) is presented as an efficient alternative. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can enhance biological activity and metabolic stability in drug candidates.[1][2][3]

Introduction

The cyclopropane ring is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals.[4] Its incorporation into a molecule can induce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] One common strategy for synthesizing cyclopropane derivatives is through the intramolecular cyclization of γ-haloesters, such as ethyl 4-chlorobutyrate. This reaction is typically promoted by a base, which facilitates the deprotonation of the α-carbon, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

Reaction Mechanism: Intramolecular Cyclization

The synthesis of ethyl cyclopropanecarboxylate from ethyl 4-chlorobutyrate proceeds via a base-promoted intramolecular Williamson ether synthesis-like reaction, more accurately described as an intramolecular nucleophilic substitution.

References

Application Notes and Protocols for Alkylation Reactions with Ethyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-chlorobutyrate as an alkylating agent. Ethyl 4-chlorobutyrate is a versatile bifunctional molecule, incorporating both a reactive alkyl chloride and an ester moiety. This unique structure allows for its use in a variety of alkylation reactions, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and molecules of pharmaceutical interest.

The protocols detailed below are based on established methodologies for N-alkylation, O-alkylation, and C-alkylation reactions and can be adapted for a wide range of substrates.

N-Alkylation of Amines, Indoles, and Sulfonamides

N-alkylation using ethyl 4-chlorobutyrate is a common strategy for introducing a four-carbon ester chain onto a nitrogen-containing nucleophile. This reaction is fundamental in the synthesis of various pharmaceuticals, including analogues of buspirone.

General Reaction Scheme:

This protocol describes the N-alkylation of a secondary amine using ethyl 4-chlorobutyrate in the presence of a base.

Materials:

-

Secondary amine (e.g., piperidine)

-

Ethyl 4-chlorobutyrate

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the secondary amine (1.0 eq) in acetonitrile (10 mL per 10 mmol of amine), add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 4-chlorobutyrate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting amine is consumed, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Al₂O₃-OK | Acetonitrile | 30 | 2 | 85 (dialkylated) |

| Morpholine | Al₂O₃-OK | Acetonitrile | 30 | 5 | 70 |

| N-Methylpiperazine | Al₂O₃-OK | Acetonitrile | 30 | 1 | 75 |

| Indole | aq. KOH | Acetone (B3395972) | 20 | 2 | >90 |

| p-Toluenesulfonamide | DBU | Toluene | Reflux | 18 | 76-86 |

Data adapted from analogous alkylation reactions.[1][2][3]

O-Alkylation of Phenols

O-alkylation of phenols with ethyl 4-chlorobutyrate provides a straightforward method for the synthesis of aryloxybutyric acid esters. These compounds are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The reaction proceeds via a Williamson ether synthesis mechanism.[4]

General Reaction Scheme:

This protocol details the O-alkylation of a substituted phenol (B47542) with ethyl 4-chlorobutyrate.

Materials:

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Ethyl 4-chlorobutyrate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)[4]

-

Diethyl ether (Et₂O)

-

1 M aqueous sodium hydroxide (B78521) (NaOH) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq) in acetone (15 mL per 10 mmol of phenol).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add ethyl 4-chlorobutyrate (1.3 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M aqueous NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-alkylated product.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | 56 | 12-24 | 85-95 |

| 4-Cresol | K₂CO₃ | DMF | 80 | 8-16 | 90-98 |

| 2-Naphthol | K₂CO₃ | DMF | 80 | 12 | ~90 |

Yields are typical for Williamson ether synthesis with alkyl halides.[4]

C-Alkylation of Active Methylene (B1212753) Compounds

Ethyl 4-chlorobutyrate can be used to alkylate carbanions generated from active methylene compounds such as diethyl malonate and ethyl acetoacetate. This C-C bond-forming reaction is a powerful tool for synthesizing substituted dicarboxylic acids and ketones.[5][6]

General Reaction Scheme (Malonic Ester Synthesis):

Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.[7][8]

This protocol describes the alkylation of diethyl malonate with ethyl 4-chlorobutyrate, a key step in the synthesis of pimelic acid derivatives.

Materials:

-

Diethyl malonate

-

Ethyl 4-chlorobutyrate

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

-

Anhydrous ethanol (B145695) (EtOH) or DMF

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under inert atmosphere

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.0 eq) to ethanol at 0°C.

-

Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Add ethyl 4-chlorobutyrate (1.0 eq) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add diethyl ether and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude C-alkylated product.

-

The crude product can be purified by vacuum distillation.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Diethyl malonate | K₂CO₃ | None (MW) | 140 | 45 | 93 (mono-alkylated) |

| Ethyl acetoacetate | K₂CO₃ | None (MW) | 140 | 30 | 85 (mono-alkylated) |

| Ethyl cyanoacetate | Cs₂CO₃ | None (MW) | 140 | 10 | 96 (mono-alkylated) |

| Acetylacetone | Cs₂CO₃ | DMF | Room Temp | 45 | ~99 (di-alkylated) |

Data is for alkylation with various alkyl halides under the specified conditions.[6][9]

Visualizations

General Workflow for Alkylation Reactions

Caption: General experimental workflow for alkylation reactions.

Signaling Pathway for C-Alkylation of an Active Methylene Compound

Caption: C-Alkylation via enolate formation and SN2 attack.

Logical Relationship of Alkylation Types

Caption: Types of alkylation reactions with ethyl 4-chlorobutyrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Ethyl 4-chlorobutyrate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-chlorobutyrate as a key building block for pharmaceutical intermediates. The protocols detailed below are based on established methodologies for N-alkylation and Friedel-Crafts acylation reactions, demonstrating the versatility of this reagent in constructing molecular frameworks relevant to drug discovery and development.

Application Note 1: N-Alkylation of Piperazine (B1678402) Derivatives for the Synthesis of Buspirone Analog Intermediates

Introduction: